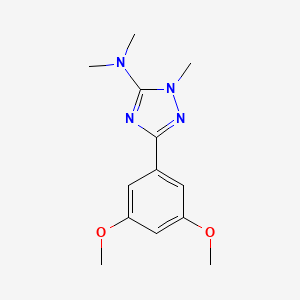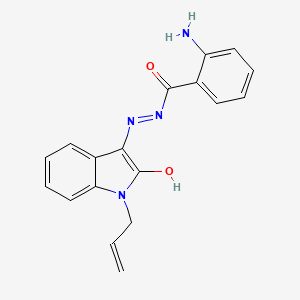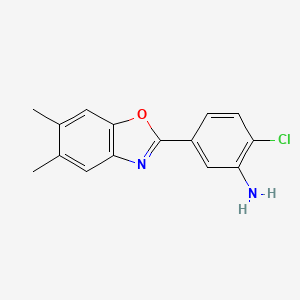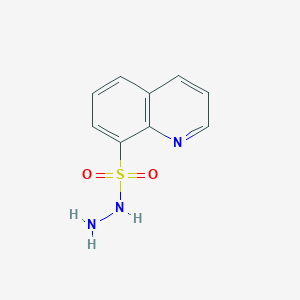
8-quinolinesulfonohydrazide
Übersicht
Beschreibung
8-quinolinesulfonohydrazide is a chemical compound of interest due to its unique structure and potential for various applications in chemistry and biochemistry. While direct studies on 8-quinolinesulfonohydrazide are limited, insights can be drawn from related research on quinoline derivatives, their synthesis, structural analysis, chemical reactions, and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from basic quinoline or its bromo or iodo derivatives. For instance, 8-(dimesitylboryl)quinoline, a related compound, is synthesized via treatment with n-BuLi followed by dimesitylboronfluoride, highlighting the complexity and precision required in synthesizing such compounds (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).
Molecular Structure Analysis
Computational and theoretical chemistry tools, such as DFT, provide insights into the molecular structure of quinoline derivatives. Studies on 8-Quinolinesulfonamide, a compound with similarities to 8-quinolinesulfonohydrazide, reveal detailed information on geometrical parameters, electronic properties, and charge transfer mechanisms, offering a window into understanding the complex structure of these molecules (A. FazilathBasha, F. Khan, S. Muthu, & M. Raja, 2021).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including hydrolysis, coordination to metals, and protodeboronation. These reactions not only demonstrate the reactivity of quinoline compounds but also their potential in forming complex coordination compounds with metals such as Cu, Ag, and Pd, which could have implications in catalysis and materials science (J. Son, Michael A. Pudenz, & J. Hoefelmeyer, 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. While specific data on 8-quinolinesulfonohydrazide may be scarce, studies on related compounds provide a basis for understanding the physical behavior of these molecules.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other compounds, are key to the application of quinoline derivatives in chemical synthesis and drug development. For example, the synthesis and reactivity of quinoline derivatives with sulfonamide groups offer insights into their potential as inhibitors and their binding properties with metal ions, suggesting applications in biochemistry and pharmacology (S. L. Sumalan, J. Casanova, G. Alzuet, J. Borrás, A. Castiñeiras, & C. Supuran, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
quinoline-8-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-12-15(13,14)8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZCZWQSSEHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NN)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-chloro-2-thienyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5629269.png)

![5,6-dimethyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5629276.png)
![1,3-dimethyl-5-[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5629282.png)
![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5629290.png)
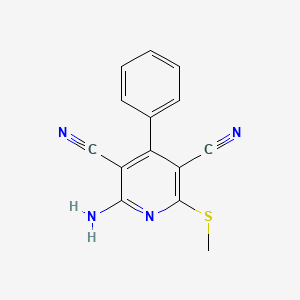
![rel-(3aS,6aS)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5629311.png)


![6-(methoxymethyl)-N-methyl-N-[(5-methyl-2-thienyl)methyl]pyrimidin-4-amine](/img/structure/B5629345.png)
